2-Methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

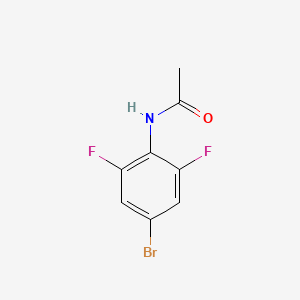

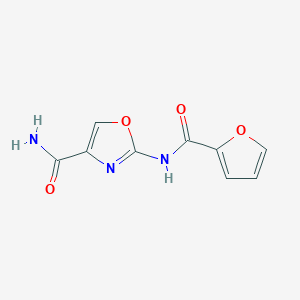

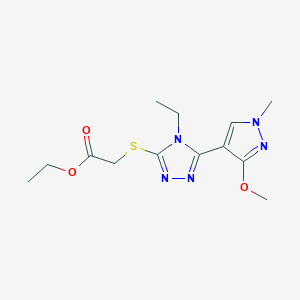

“2-Methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride”, also known as Pyridazinone sulfonates, is a chemical compound commonly used in organic synthesis. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of 2- (2- (3- (4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1 ( 4H )yl)acetyl)hydrazine carbothioamide and 2- ( (5-amino-1,3,4-thiadiazol-2-yl)methyl)-6- (4-chlorophenyl)-4,5-dihydropyridazin-3 ( 2H )-one derivatives were synthesized .Molecular Structure Analysis

The molecular formula of the compound is C11H9ClN2O3S and its molecular weight is 284.71. The structure of the compound includes a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of anticonvulsant and muscle relaxant activities of new 2- ( (5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3 (2H)-one derivatives .Scientific Research Applications

Synthetic Chemistry Applications

The compound and its derivatives play a significant role in synthetic organic chemistry, particularly in the stereocontrolled preparation of spirocyclic ethers and other complex organic molecules. For instance, studies have demonstrated the stereoselectivity of intramolecular cyclization processes involving sulfonyl compounds, highlighting their utility in creating spirocyclic centers with high selectivity (Paquette & Tae, 1996). Additionally, the synthesis of sterically hindered structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been explored, emphasizing their structural and kinetic characteristics, which are crucial for understanding reaction mechanisms and designing new synthetic routes (Rublova et al., 2017).

Material Science and Catalysis

Benzenesulfonyl chloride derivatives are also significant in material science, where they are used in solid-phase synthesis to create diverse chemical scaffolds. This versatility is demonstrated in the preparation of polymer-supported benzenesulfonamides, which serve as intermediates in various chemical transformations, including rearrangements to yield privileged scaffolds (Fülöpová & Soural, 2015). Furthermore, the application of benzenesulfonyl chlorides in palladium-catalyzed direct arylations highlights their role in facilitating regioselective access to β-arylated thiophenes, a process valuable for developing novel catalytic methods and materials (Yuan & Doucet, 2014).

Biological Activity and Drug Development

In the realm of drug development and biological studies, the derivatives of 2-Methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride have been explored for their potential antibacterial activities. Research into N-alkyl/aralkyl-N-(naphthalen-1-yl)benzenesulfonamides and their antibacterial properties against various strains demonstrates the potential of these compounds in medicinal chemistry and pharmaceutical applications (Abbasi et al., 2015).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the search results, similar compounds have shown promising anticonvulsant activity by protection against tonic hind limb extensor phase in maximal electroshock model (MES) at (50 mg/kg) compared to standard drug phenytoin .

properties

IUPAC Name |

2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3S/c1-7-2-3-8(6-10(7)18(12,16)17)9-4-5-11(15)14-13-9/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCZNNCSOIDVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((2E)but-2-enyl)-3,4,9-trimethyl-1-(2-piperidylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2597048.png)

![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B2597053.png)

![4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2597058.png)

![1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2597064.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2597068.png)